molecular formula C24H28N4O5S B1228701 Glisindamide CAS No. 71010-45-2

Glisindamide

Cat. No.: B1228701
CAS No.: 71010-45-2
M. Wt: 484.6 g/mol
InChI Key: GBKGGLHRMGPFMB-UHFFFAOYSA-N
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Description

Glisindamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine. This compound is a water-soluble, white solid that is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glisindamide can be synthesized by treating the amino acid ester with ammonia. The preparation method for this compound hydrochloride involves dissolving glycinonitrile hydrochloride in isopropanol, heating to 50-70°C, charging dried hydrogen chloride gas until saturation, insulating heat for 4-5 hours, cooling to room temperature, and performing suction filtration to obtain this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound hydrochloride mainly involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method is divided into aqueous ammonia solvent method and methanol solvate method. The aqueous ammonia solvent method also requires a large amount of ammoniacal liquor, and the methanol solvate method uses ammonium carbonate as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Glisindamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Glycineamide ribonucleotide.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

Glisindamide has a wide range of scientific research applications, including:

Mechanism of Action

Glisindamide exerts its effects by acting as a ligand for transition metals, forming complexes that can participate in various biochemical processes. It also serves as a buffering agent in cell culture work, maintaining the pH within the physiological range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glisindamide is unique due to its specific buffering properties and its role as a ligand for transition metals. Its ability to form stable complexes with metals makes it valuable in various scientific and industrial applications.

Properties

CAS No.

71010-45-2

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide

InChI

InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30)

InChI Key

GBKGGLHRMGPFMB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O

Key on ui other cas no.

71010-45-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C([N-]C1CCCCC1)C(Cl)(Cl)Cl
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NS(=O)(=O)c1ccc(CCNC(=O)N2Cc3ccccc3C2=O)cc1
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Synthesis routes and methods II

Procedure details

4.2 g of N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester (melting point 215°-217° C., prepared from 4-(2-[1-oxo-isoindoline-2-carboxamido]-ethyl)-benzenesulfonamide and methyl chloroformate) are dissolved in 100 ml of dioxane at 50° C. and 1 g of cyclohexylamine is added. The cyclohexylamine salt of the urethane, which precipitates, dissolves slowly on boiling under reflux for one hour. The mixture is concentrated to 1/3 of its volume and the residual solution is poured onto dilute hydrochloric acid. N-(4-[2-(1-Oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-urea, which is obtained in good yield, is filtered off and recrystallized from aqueous acetone. It melts at 214°-216° C.
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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1 g
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reactant
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Synthesis routes and methods III

Procedure details

0.3 g of mercury oxide is added to 0.3 g of N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-thiourea (melting point 194°-196° C., prepared from 4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonamide and cyclohexyl mustard oil) in a mixture of 50 ml of water and 50 ml of methanol and the whole is stirred for 3 hours at 40°-45° C. The precipitated mercury sulfide is filtered off with suction, the filtrate is concentrated under reduced pressure, the residue is treated with very dilute ammonia, filtered and the filtrate is acidified with dilute hydrochloric acid. The precipitated N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-2,5-cyclohexyl-urea is recrystallized from dilute acetone and melts at 211°-213° C. The mixed melting point with the compound obtained according to Example 1 is without depression.
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-thiourea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3.6 g of 4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfon-amide are carefully mixed with 2.5 g of trichloroacetyl-cyclohexyl amide and 2.8 g of potassium carbonate and the mixture is heated in a bath for 1 hour at 160° C. After cooling, the reaction mixture is treated with water and hydrochloric acid, filtered off with suction and the reaction product is reprecipitated from very dilute ammonia and recrystallized from dilute acetone. The N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-urea obtained melts at 214°-216° C.
Name
4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfon-amide
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
trichloroacetyl-cyclohexyl amide
Quantity
2.5 g
Type
reactant
Reaction Step One
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2.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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